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Compound of Interest

Compound Name: 3,4,6-Trichloropyridazine

Cat. No.: B1215204 Get Quote

3,4,6-Trichloropyridazine is a versatile chemical intermediate recognized for its chlorinated

pyridazine structure, which imparts high reactivity.[1] This reactivity, particularly towards

nucleophilic substitution, makes it a valuable building block in organic synthesis. It is a

colorless to light yellow solid at room temperature and is widely used in the creation of complex

molecules for medicinal and agricultural chemistry.[1][2][3]

Physicochemical Data
The quantitative properties of 3,4,6-trichloropyridazine are summarized in the table below for

easy reference and comparison.

Property Value Source(s)

Molecular Formula C₄HCl₃N₂ [1][2][4][5][6]

Molecular Weight 183.42 g/mol [1][4][5][6]

CAS Number 6082-66-2 [1][2][4][5]

Melting Point 55.0 to 59.0 °C [2][3]

Boiling Point 98 °C (at 43 mmHg) [7]

Density 1.641 g/cm³ [2][7]

Appearance
White to light yellow

powder/crystal
[3]
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Synthetic Applications and Experimental Protocols
The primary utility of 3,4,6-trichloropyridazine lies in its role as a substrate for nucleophilic

aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridazine ring

system facilitates the displacement of its chlorine atoms by a wide range of nucleophiles, such

as amines, hydrazines, and alcohols. This allows for the strategic introduction of diverse

functional groups.

General Protocol for Nucleophilic Substitution
This protocol provides a generalized methodology for the substitution of a chlorine atom on the

3,4,6-trichloropyridazine ring with an amine nucleophile. This reaction is a foundational step

for building more complex derivatives.

Materials:

3,4,6-trichloropyridazine

Amine nucleophile (e.g., 4-aminobenzonitrile)

Anhydrous potassium carbonate (K₂CO₃) or similar base

Anhydrous solvent (e.g., Acetone, THF)

Distilled water

Crushed ice

Silica-gel coated TLC plates

Appropriate eluent for TLC (e.g., Ethyl acetate/Hexane mixture)

Procedure:

Preparation: Dissolve 3,4,6-trichloropyridazine (1 equivalent) and the desired amine

nucleophile (1 equivalent) in separate flasks containing the anhydrous solvent.
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Cooling: Cool both solutions to 0 °C in an ice bath. This is crucial to control the reaction rate

and prevent undesired side reactions, such as multiple substitutions.

Reaction Initiation: In a separate round-bottom flask equipped with a magnetic stirrer, add

the 3,4,6-trichloropyridazine solution and the base (e.g., K₂CO₃, 1 equivalent).

Nucleophile Addition: Add the cold solution of the amine nucleophile dropwise to the stirring

solution of the pyridazine and base.

Reaction Monitoring: Maintain the temperature at 0 °C and stir the reaction for a specified

time (typically 2-4 hours). Monitor the reaction's progress by taking small aliquots and

analyzing them via Thin-Layer Chromatography (TLC). The disappearance of the starting

material indicates the reaction is proceeding.

Quenching: Once the reaction is complete, pour the mixture onto crushed ice to precipitate

the product.

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent or by column chromatography on silica gel to yield the pure substituted pyridazine

derivative.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a

substituted pyridazine derivative from 3,4,6-trichloropyridazine.
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A generalized workflow for nucleophilic substitution reactions.

Role in Drug Discovery: Antiviral Applications
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3,4,6-Trichloropyridazine derivatives have been investigated as potent inhibitors of human

rhinovirus (HRV), the primary cause of the common cold.[2] These derivatives serve as

scaffolds for developing agents that target essential viral components, thereby inhibiting

replication.

The logical pathway from this chemical intermediate to its biological application is outlined

below. The core pyridazine structure is modified through synthetic reactions (as described in

the protocol above) to create compounds that can effectively bind to viral targets. Key targets

for HRV inhibitors include the viral capsid proteins and the 3C protease.

Capsid-Binding Inhibitors: These compounds bind to a pocket in the viral capsid, stabilizing it

and preventing the uncoating process, which is necessary for the release of the viral RNA

into the host cell.[2]

3C Protease Inhibitors: The 3C protease is a viral enzyme essential for cleaving the viral

polyprotein into functional proteins. Inhibiting this enzyme halts the viral replication cycle.

Logical Pathway Diagram
This diagram illustrates the role of 3,4,6-trichloropyridazine as a foundational element in the

development of human rhinovirus inhibitors.
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Role of 3,4,6-trichloropyridazine in antiviral drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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